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Compound of Interest

Compound Name: 2-Bromobenzyl alcohol

CAS No.: 18982-54-2

Cat. No.: B097588 Get Quote

Executive Summary
2-Bromobenzyl alcohol presents a distinct mass spectral signature defined by the lability of

the carbon-bromine bond and the stability of the resulting oxygenated carbocations.[1] While

the molecular ion (

) is clearly identifiable due to the characteristic bromine isotope pattern, the spectrum is
dominated by the loss of the halogen atom.

Key Diagnostic Features:

Molecular Ion:

186 and 188 (1:1 ratio).

Base Peak: Typically

79 (Hydrocarbon fragment) or

107 (Loss of Br), depending on source energy.[1]

Primary Neutral Loss: Homolytic cleavage of Br[1]• (Loss of 79/81 Da).[2][3]
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The most immediate confirmation of 2-bromobenzyl alcohol is the "twin tower" molecular ion

cluster.[1] Unlike chlorinated compounds (3:1 ratio), brominated compounds exhibit a nearly

1:1 ratio due to the natural abundance of isotopes

(50.7%) and

(49.3%).[1][2][4]

Ion Identity m/z
Relative
Abundance
(Approx)

Origin

186 100% (normalized)

188 98%

187 ~7.7% isotope contribution

Critical Insight: If the 186:188 ratio deviates significantly from 1:1, suspect interference or a non-

brominated isobaric contaminant.

Primary Fragmentation Pathways
The fragmentation is driven by the weakness of the

bond relative to the aromatic ring stability, and the resonance stabilization of the resulting
daughter ions.[1]

Pathway A: Dehalogenation (The Dominant Route)
The cleavage of the Carbon-Bromine bond is the primary fragmentation event.[1] The loss of a

bromine radical (

) generates the Hydroxytropylium ion (
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107).[1]

Mechanism:

Observation: A strong singlet peak at

107.[1] The isotopic doublet disappears here, confirming the loss of bromine.

Stability: The

107 ion is resonance-stabilized.[1][5] While initially formed as a hydroxybenzyl cation, it
rapidly rearranges to the seven-membered hydroxytropylium structure, a hallmark of benzyl
alcohol derivatives.[1]

Pathway B: The "Ortho Effect" & Secondary
Fragmentation
Unlike meta- or para- isomers, 2-bromobenzyl alcohol possesses a substituent in the ortho

position.[1] While the steric bulk of bromine can influence fragmentation, the classic "ortho

effect" (loss of water via a 6-membered transition state) is often outcompeted by the loss of the

weakly bound bromine.

However, the

107 ion further fragments to

79.

Transition:

107

79.

Identity of m/z 79: It is crucial to note that

79 is NOT the bromine ion in this context.[1] It is the hydrocarbon fragment

(protonated benzene ring or cyclohexadienyl cation).[1]
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Proof: If

79 were

, you would see an equal peak at

81.[1][2] In the spectrum of 2-bromobenzyl alcohol,

79 is often the base peak, while

81 is negligible.[1]

Pathway C: Loss of Hydroxyl Radical
A minor pathway involves the loss of the

group or water.[1]

Loss of OH (

): Yields

169/171.[6] This retains the bromine atom, preserving the 1:1 doublet pattern.

Loss of Water (

): Yields

168/170.[1] This is generally less intense than the loss of Br.

Visualization of Fragmentation Mechanics[1][5][7]
The following diagram illustrates the connectivity and mass transitions.
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Molecular Ion (M+)
m/z 186 / 188

(1:1 Ratio)

Hydroxytropylium Ion
m/z 107

(Base Peak Candidate)

- Br radical (79/81 Da)
[Dominant Pathway]

Bromobenzyl Cation
m/z 169 / 171

(M - OH)

- OH radical (17 Da)

Cyclohexadienyl Cation
m/z 79

(C6H7+)

- CO (28 Da)
[Ring Contraction]

Phenyl Cation
m/z 77

(C6H5+)

- CH2O (30 Da)

- H2

Click to download full resolution via product page

Caption: Fragmentation tree for 2-bromobenzyl alcohol under Electron Ionization (70 eV).

The path to m/z 107 and m/z 79 represents the high-probability dissociation sequence.

Experimental Protocol for Identification
To ensure reproducible spectral data for library matching or structural confirmation, follow this

standard operating procedure.

Sample Preparation
Solvent: Dissolve ~1 mg of sample in 1 mL of HPLC-grade Methanol or Dichloromethane.

Concentration: Final concentration should be approx. 10-50 ppm to prevent detector

saturation (which skews isotope ratios).
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GC-MS Acquisition Parameters
Parameter Setting Rationale

Inlet Temperature 250°C
Ensures rapid volatilization

without thermal degradation.[1]

Source Temp 230°C
Prevents condensation; high

enough to keep source clean.

Ionization Energy 70 eV
Standard for NIST/Wiley library

matching.

Scan Range 40 - 300

Captures low mass aromatic

fragments and the molecular

ion.

Transfer Line 280°C
Prevents cold spots between

GC and MS.[1]

Data Analysis Checklist
Verify Parent: Check

186/188 doublet.

Check Dehalogenation: Confirm presence of

107 (Loss of Br).[1]

Verify Organic Fragment: Confirm

79 is present but

81 is absent (or <1% relative to 79).[1] This confirms

79 is

, not

.[1]
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Isomer Differentiation: Note that distinguishing 2-bromo from 3-bromo or 4-bromo via EI-MS

alone is difficult. Retention time (GC) is the primary differentiator. 2-bromo isomers typically

elute earlier than para- isomers on non-polar columns due to lower boiling points (internal H-

bonding/shielding).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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